
2,3-Dichloro-2,3,5,6,7,8-hexafluoro-2,3-dihydro-1,4-benzodioxine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dichloro-2,3,5,6,7,8-hexafluoro-2,3-dihydro-1,4-benzodioxine is a synthetic organic compound known for its unique chemical structure and properties. This compound is part of the benzodioxine family, characterized by a dioxine ring fused to a benzene ring. The presence of chlorine and fluorine atoms in its structure imparts distinct reactivity and stability, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-2,3,5,6,7,8-hexafluoro-2,3-dihydro-1,4-benzodioxine typically involves the chlorination and fluorination of precursor compounds. One common method includes the reaction of 2,3-dihydro-1,4-benzodioxine with chlorine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using specialized reactors to ensure safety and efficiency. The use of continuous flow reactors can help in maintaining consistent reaction conditions and improving yield. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dichloro-2,3,5,6,7,8-hexafluoro-2,3-dihydro-1,4-benzodioxine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully dehalogenated products.
Substitution: Halogen atoms in the compound can be substituted with other functional groups, such as alkyl or aryl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents such as sodium methoxide or Grignard reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dehalogenated derivatives. Substitution reactions result in the formation of various substituted benzodioxine compounds.
Applications De Recherche Scientifique
2,3-Dichloro-2,3,5,6,7,8-hexafluoro-2,3-dihydro-1,4-benzodioxine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,3-Dichloro-2,3,5,6,7,8-hexafluoro-2,3-dihydro-1,4-benzodioxine involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of multiple halogen atoms allows for strong interactions with electron-rich sites in biomolecules or other chemical entities. These interactions can modulate the activity of enzymes, receptors, or other molecular targets, leading to various biological or chemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: Known for its strong oxidizing properties and used in dehydrogenation reactions.
1,4-Benzodioxin, 2,3-dihydro-: A simpler analog without halogen substitutions, used in different synthetic applications.
2-Butene, 2,3-dichloro-1,1,1,4,4,4-hexafluoro-: Another halogenated compound with distinct reactivity.
Uniqueness
The uniqueness of 2,3-Dichloro-2,3,5,6,7,8-hexafluoro-2,3-dihydro-1,4-benzodioxine lies in its specific combination of chlorine and fluorine atoms, which imparts unique reactivity and stability. This makes it a valuable compound for specialized applications in research and industry.
Propriétés
Numéro CAS |
664326-97-0 |
|---|---|
Formule moléculaire |
C8Cl2F6O2 |
Poids moléculaire |
312.98 g/mol |
Nom IUPAC |
2,3-dichloro-2,3,5,6,7,8-hexafluoro-1,4-benzodioxine |
InChI |
InChI=1S/C8Cl2F6O2/c9-7(15)8(10,16)18-6-4(14)2(12)1(11)3(13)5(6)17-7 |
Clé InChI |
HKFFGRGAETUISM-UHFFFAOYSA-N |
SMILES canonique |
C12=C(C(=C(C(=C1F)F)F)F)OC(C(O2)(F)Cl)(F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanone, 2-[1-(2-hydroxy-1-methylethoxy)cyclohexyl]-1-phenyl-](/img/structure/B12531582.png)
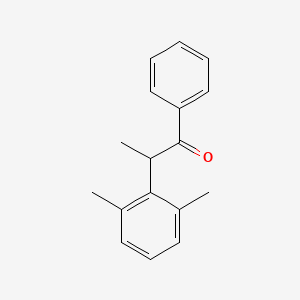
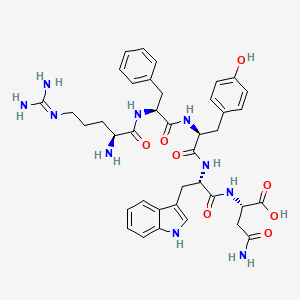
![1-(Ethenyloxy)-3-[(E)-(4-nitrophenyl)diazenyl]pentane-2,4-dione](/img/structure/B12531598.png)
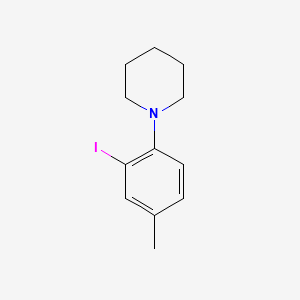

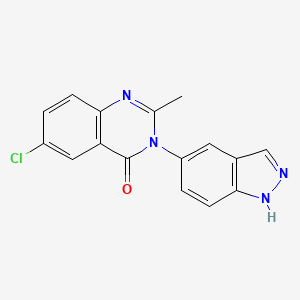
![Methyl 2-azabicyclo[2.2.1]hept-5-en-2-ylacetate](/img/structure/B12531623.png)
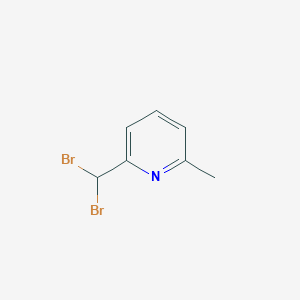
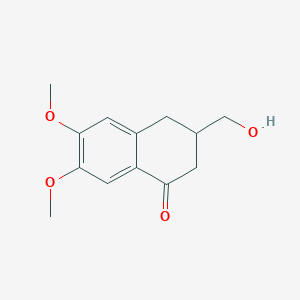
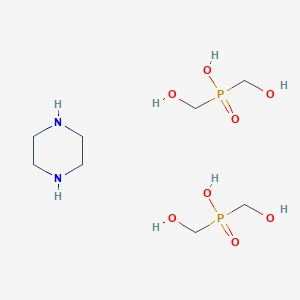
![1-(3-{[4-(2-Hydroxyphenyl)piperazin-1-yl]methyl}benzoyl)piperidin-2-one](/img/structure/B12531647.png)

![N,N'-[(1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diyl]diacetamide](/img/structure/B12531654.png)
